CID 23264963

Description

Contextualization within Hydrazine (B178648) and Carboxamide Chemical Space

The compound CID 23264963 is a member of the hydrazine carboxamide family. Hydrazines are a class of inorganic compounds containing a nitrogen-nitrogen single bond, and their organic derivatives are known for their utility as intermediates in the synthesis of a wide range of heterocyclic compounds and as components in various biologically active molecules. pschemicals.com The hydrazine moiety is a key functional group in many pharmaceuticals and agrochemicals. pschemicals.com

Carboxamides, on the other hand, are characterized by a carbonyl group bonded to a nitrogen atom. This functional group is a cornerstone of peptide chemistry and is present in a vast number of biologically important molecules and synthetic materials. The combination of these two functional groups in hydrazine carboxamides results in a versatile chemical scaffold. ontosight.aiontosight.ai These systems have been noted for their ability to form stable complexes with metal ions and have been investigated for their potential in materials science and catalysis. ontosight.ai

Overview of Structural Features and Core Chemical Motifs of this compound

The chemical structure of N-Methyl-1-phenylhydrazine-1-carboxamide (this compound) is defined by three key motifs: an N-methyl group, a phenyl group attached to a hydrazine core, and a carboxamide function. The systematic IUPAC name for this compound is N-methyl-N-phenylhydrazinecarboxamide.

| Property | Value |

| PubChem CID | 23264963 |

| Molecular Formula | C8H11N3O |

| Molecular Weight | 165.19 g/mol |

| IUPAC Name | N-methyl-N-phenylhydrazinecarboxamide |

| SMILES | CN(NC(=O)N)C1=CC=CC=C1 |

| InChI Key | YZVAHZNQFYQZTA-UHFFFAOYSA-N |

The presence of both a hydrogen bond donor (the amide N-H) and multiple hydrogen bond acceptors (the carbonyl oxygen and the nitrogen atoms) suggests the potential for specific intermolecular interactions, which are crucial in biological systems and material science.

Relevance of N-Phenylhydrazine-1-carboxamide Derivatives in Academic Research

While specific research on this compound is not extensively documented in publicly available literature, the broader class of N-phenylhydrazine-1-carboxamide derivatives has been the subject of significant academic interest. These derivatives are explored for a range of potential biological activities.

For instance, various hydrazine carboxamide derivatives have been synthesized and evaluated for their anticancer properties. sciforum.netnih.gov Some studies have focused on their potential as enzyme inhibitors, such as tyrosinase inhibitors, which have applications in cosmetics and medicine. researchgate.net In one study, novel benzylidine-N-phenylhydrazine-1-carboxamide derivatives were synthesized and showed potent tyrosinase inhibitory activity. researchgate.net

Furthermore, derivatives of this class have been investigated for their antimicrobial and antioxidant activities. nih.govnih.gov The structural framework of N-phenylhydrazine-1-carboxamide serves as a versatile scaffold that can be chemically modified to tune its biological and physical properties. For example, the synthesis of 2-(2-methylbenzoyl)-N-phenylhydrazinecarboxamide has been noted as a compound of interest in medicinal chemistry due to the common occurrence of amide and hydrazine functionalities in pharmacologically active compounds. ontosight.ai

Scope and Objectives of Current and Future Research on this compound

Given the lack of specific published research on N-Methyl-1-phenylhydrazine-1-carboxamide (this compound), the scope of current and future research can be inferred from the activities of structurally related compounds. A primary objective would be the synthesis and full characterization of this specific molecule.

Future research could logically proceed to investigate its biological activities. Based on the precedent set by its chemical relatives, this could include:

Anticancer Screening: Evaluating the cytotoxicity of the compound against various cancer cell lines. sciforum.netnih.gov

Enzyme Inhibition Assays: Testing its ability to inhibit enzymes of therapeutic interest. researchgate.net

Antimicrobial and Antioxidant Studies: Assessing its efficacy against various microbial strains and its capacity to scavenge free radicals. nih.govnih.gov

Furthermore, the compound could be utilized as a building block in synthetic chemistry to create more complex molecules with potentially enhanced or novel properties. The N-methyl group, in particular, may influence the compound's metabolic stability and bioavailability, a key consideration in drug design. vulcanchem.com

Structure

2D Structure

Properties

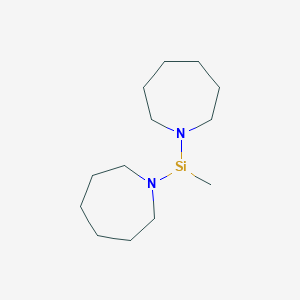

Molecular Formula |

C13H27N2Si |

|---|---|

Molecular Weight |

239.45 g/mol |

InChI |

InChI=1S/C13H27N2Si/c1-16(14-10-6-2-3-7-11-14)15-12-8-4-5-9-13-15/h2-13H2,1H3 |

InChI Key |

HUXDGQIWZSYAME-UHFFFAOYSA-N |

Canonical SMILES |

C[Si](N1CCCCCC1)N2CCCCCC2 |

Origin of Product |

United States |

Synthetic Methodologies for N Methyl 1 Phenylhydrazine 1 Carboxamide Cid 23264963 and Analogues

Historical Development of Hydrazine (B178648) Carboxamide Synthesis

The journey into the synthesis of hydrazine derivatives began in the late 19th century with the pioneering work of Hermann Emil Fischer. In 1875, Fischer reported the synthesis of phenylhydrazine (B124118) by the reduction of a diazonium salt, a discovery that opened the door to the vast field of hydrazine chemistry. rsc.org Initially, hydrazines like phenylhydrazine were instrumental in the study of sugars. rsc.org Following this, Fischer and others developed methods to prepare a variety of hydrazine derivatives even before free hydrazine was isolated. rsc.org

Early methods for creating the carboxamide linkage often involved the reaction of a hydrazine with an isocyanate or a related carbonyl compound. These fundamental reactions laid the groundwork for the more sophisticated methods used today. The synthesis of semicarbazides, which are structurally related to hydrazine carboxamides, also has a long history and provides a basis for understanding the formation of these structures. researchgate.netnih.govtandfonline.com

Classical and Modern Synthetic Routes to N-Methyl-1-phenylhydrazine-1-carboxamide Scaffolds

While specific literature detailing the synthesis of N-Methyl-1-phenylhydrazine-1-carboxamide (CID 23264963) is not abundant, its structure suggests several viable synthetic pathways based on established reactions for analogous 1,1-disubstituted semicarbazides.

Reaction Pathways and Mechanistic Considerations

The most direct and classical approach to the N-Methyl-1-phenylhydrazine-1-carboxamide scaffold involves the reaction of 1-methyl-1-phenylhydrazine (B1203642) with a methyl isocyanate.

Route 1: Reaction with Methyl Isocyanate

This reaction proceeds via the nucleophilic attack of a nitrogen atom from 1-methyl-1-phenylhydrazine onto the electrophilic carbonyl carbon of methyl isocyanate. A critical aspect of this synthesis is regioselectivity . 1-Methyl-1-phenylhydrazine possesses two nitrogen atoms with different nucleophilicities: the nitrogen atom bearing the methyl and phenyl groups (N1) and the terminal, unsubstituted nitrogen atom (N2). The N2 nitrogen is generally more nucleophilic due to less steric hindrance and the electron-donating effect of the N1 atom, thus favoring its attack on the isocyanate.

Mechanism: The lone pair of electrons on the more nucleophilic nitrogen of the hydrazine attacks the carbonyl carbon of the isocyanate, leading to a zwitterionic intermediate. This is followed by a proton transfer to the nitrogen of the former isocyanate group, yielding the final N-Methyl-1-phenylhydrazine-1-carboxamide product.

Route 2: From Carboxylic Acid Derivatives

Alternative methods involve the use of other carboxylating agents. For instance, reacting 1-methyl-1-phenylhydrazine with phosgene (B1210022) or a phosgene equivalent would form a reactive carbamoyl (B1232498) chloride, which could then be reacted with methylamine. However, this route is less direct and involves hazardous reagents.

A more common approach for preparing related hydrazides involves the condensation of a carboxylic acid with a hydrazine, often activated by a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC). researchgate.net Adapting this to the target molecule would involve reacting 1-methyl-1-phenylhydrazine with a suitable N-methyl carbamic acid precursor, though this is less straightforward than the isocyanate route.

The synthesis of the starting material, 1-methyl-1-phenylhydrazine, is typically achieved through the reduction of N-nitroso-N-methylaniline. echemi.com This precursor is prepared by the nitrosation of N-methylaniline. echemi.com

Optimization of Reaction Conditions and Yields

Optimizing reaction conditions is crucial for maximizing yield and purity while minimizing reaction times. acs.org For the synthesis of hydrazine carboxamides and their analogues, several factors can be tuned.

Solvent and Catalyst: The choice of solvent can significantly impact reaction rates and yields. Aprotic solvents are commonly used for reactions involving isocyanates to prevent side reactions. For other syntheses, such as the formation of hydrazones from hydrazines and carbonyls, polar solvents like ethanol (B145695) are often employed. researchgate.nettandfonline.com While many reactions proceed without a catalyst, base catalysis can sometimes be used to enhance the nucleophilicity of the hydrazine.

Temperature and Reaction Time: Many preparations of semicarbazides and related compounds occur at room temperature or with gentle heating. tandfonline.comresearchgate.net Reaction times can vary from a few hours to overnight. Monitoring the reaction progress by techniques like Thin Layer Chromatography (TLC) is essential to determine the optimal reaction time.

The table below summarizes typical conditions for related syntheses, which could be adapted for the preparation of N-Methyl-1-phenylhydrazine-1-carboxamide.

| Reactants | Catalyst/Reagent | Solvent | Temperature | Yield | Reference |

| Cinnamic acid hydrazide and Phenyl isocyanate | - | Reflux | - | 78.0% | tandfonline.com |

| 1-Phenyl-3-methyl-4-benzoyl pyrazole-5-one and Semicarbazide | - | Methanol | Reflux | 74.5% | tandfonline.com |

| N-phenylhydrazine carboxamide and Aldehydes | - | Ethanol/Water | - | High | researchgate.net |

| Carboxylic acids and Hydrazine hydrate (B1144303) | Microwave Irradiation | Solvent-free | - | 61-90% | environmentclearance.nic.in |

| N-[4-fluorophenyl]hydrazinecarboxamide and 1H-Indole-2,3-dione | Ultrasonic Irradiation | Water-Glycerol | 40 °C | 72% | vulcanchem.com |

Green Chemistry Approaches in Hydrazine Carboxamide Synthesis

Modern synthetic chemistry emphasizes the use of environmentally benign methods. Several green chemistry approaches have been applied to the synthesis of hydrazides and related structures, which are applicable to the synthesis of N-Methyl-1-phenylhydrazine-1-carboxamide.

One notable green method is the use of ultrasonic irradiation . This technique can significantly accelerate reaction rates, leading to shorter reaction times and often higher yields compared to conventional heating. researchgate.netvulcanchem.com For instance, the synthesis of certain hydrazine carboxamides has been efficiently carried out in a water-glycerol solvent system under ultrasound, which is considered a greener alternative to volatile organic solvents. researchgate.netvulcanchem.com

Another approach is the use of microwave-assisted synthesis . This method often allows for rapid, solvent-free reactions, which reduces waste and energy consumption. The synthesis of carboxylic acid hydrazides from the corresponding acids and hydrazine hydrate has been successfully demonstrated using microwave irradiation in the absence of any organic solvent. environmentclearance.nic.in

Continuous flow synthesis also presents a greener and more scalable alternative to batch processing for the preparation of acid hydrazides, offering better control over reaction parameters and potentially improving safety and yield. nih.gov

Stereoselective and Regioselective Synthesis Strategies for this compound Derivatives

For a molecule like N-Methyl-1-phenylhydrazine-1-carboxamide, the primary challenge in synthesis is not stereoselectivity, as it lacks a chiral center, but regioselectivity . As mentioned earlier, 1-methyl-1-phenylhydrazine is an unsymmetrical hydrazine.

The regioselectivity of acylation reactions with unsymmetrical hydrazines is a well-studied phenomenon. The outcome is generally dictated by a combination of electronic and steric factors.

Electronic Effects: In 1-alkyl-1-arylhydrazines, the nitrogen atom attached to the alkyl and aryl groups (N1) is less basic and nucleophilic than the terminal primary amino group (N2). The lone pair on N1 is delocalized into the phenyl ring, reducing its availability for reaction.

Steric Effects: The N1 atom is also more sterically hindered due to the presence of two substituents (methyl and phenyl), further disfavoring attack at this position.

Therefore, in the reaction of 1-methyl-1-phenylhydrazine with an electrophile like methyl isocyanate, the reaction is highly likely to occur at the N2 position, leading to the desired 1-methyl-1-phenyl-4-methylsemicarbazide (an isomer of the target compound if the methyl group from the isocyanate is considered at the terminal position) or N-Methyl-1-phenylhydrazine-1-carboxamide (if the carboxamide is formed at N1). The naming convention can be ambiguous, but the chemical reactivity favors the formation of a bond at the less substituted nitrogen. However, to form the specifically named N-Methyl-1-phenylhydrazine-1-carboxamide, the reaction would need to occur at the N1 position. While less favored, this could potentially be achieved through specific directing group strategies or by using a pre-formed N-methylcarbamoyl chloride, though such methods are not commonly reported for this specific scaffold.

In the context of synthesizing derivatives, particularly those that might be chiral, stereoselective strategies would become important. For example, if a chiral aldehyde were to be reacted with a hydrazine carboxamide to form a hydrazone, diastereomers could be formed.

Advanced Structural Elucidation and Conformational Analysis of Cid 23264963

Spectroscopic Characterization Techniques for CID 23264963 and Analogues

Spectroscopic methods provide a detailed view of the molecular framework of N-Methyl-1-phenylhydrazine-1-carboxamide by probing how the molecule interacts with electromagnetic radiation. Each technique offers unique insights into different aspects of its structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR)

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. For this compound, ¹H and ¹³C NMR would provide definitive information on the number and environment of hydrogen and carbon atoms, respectively.

¹H NMR: The proton NMR spectrum would show distinct signals for the protons of the phenyl group, the N-methyl group, and the two N-H protons of the hydrazinecarboxamide moiety. The aromatic protons would typically appear as a multiplet in the 7.0-7.5 ppm region. The N-CH₃ signal would be a singlet, likely appearing around 3.0-3.5 ppm. The chemical shifts of the N-H protons can be broad and vary significantly depending on the solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.

¹³C NMR: The carbon NMR spectrum would complement the proton data, showing signals for the unique carbons in the phenyl ring, the methyl carbon, and the carbonyl carbon (C=O) of the carboxamide group, which would appear significantly downfield (typically 160-180 ppm).

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Group | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| Phenyl C-H | 7.0 - 7.5 (m) | 115 - 130 |

| Phenyl C-N | - | 140 - 150 |

| N-CH₃ | 3.0 - 3.5 (s) | 35 - 45 |

| C=O | - | 160 - 175 |

| N-H | Variable, broad | - |

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy techniques like Infrared (IR) and Raman are essential for identifying the functional groups present in a molecule. researchgate.netarvojournals.org They are complementary, as some vibrations may be strong in IR and weak in Raman, or vice versa. researchgate.net

For this compound, the key functional groups would produce characteristic absorption bands:

N-H Stretching: The two N-H groups would give rise to stretching vibrations in the 3200-3400 cm⁻¹ region. The presence of two bands could indicate symmetric and asymmetric stretching of the -NH₂ group.

C-H Stretching: Aromatic C-H stretches appear above 3000 cm⁻¹, while the aliphatic C-H stretch of the methyl group appears just below 3000 cm⁻¹.

C=O Stretching: A strong absorption band for the amide carbonyl group (Amide I band) is expected in the region of 1650-1680 cm⁻¹.

N-H Bending: The N-H bending vibration (Amide II band, a mix of N-H bending and C-N stretching) typically occurs around 1550-1640 cm⁻¹.

C=C Stretching: Aromatic ring C=C stretching vibrations appear in the 1450-1600 cm⁻¹ range.

N-N Stretching: The N-N stretch is often weak in the IR spectrum and can be difficult to assign definitively but is expected in the 1000-1200 cm⁻¹ range.

Studies on related hydrazone compounds show characteristic bands for C=N and C=O groups, confirming their tautomeric forms. mdpi.com The combined use of IR and Raman provides a more complete vibrational profile for comprehensive structural confirmation.

Table 2: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibration Type | Expected Frequency (cm⁻¹) | Intensity |

| Hydrazine (B178648)/Amide N-H | Stretch | 3200 - 3400 | Medium-Strong |

| Aromatic C-H | Stretch | 3000 - 3100 | Medium |

| Methyl C-H | Stretch | 2850 - 2960 | Medium |

| Amide C=O | Stretch (Amide I) | 1650 - 1680 | Strong |

| Amide N-H | Bend (Amide II) | 1550 - 1640 | Medium-Strong |

| Aromatic C=C | Stretch | 1450 - 1600 | Medium-Variable |

Mass Spectrometry (MS)

Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy. The calculated monoisotopic mass of this compound (C₈H₁₁N₃O) is 165.0902 g/mol .

Fragmentation analysis, often performed using techniques like Collision-Induced Dissociation (CID) in tandem MS (MS/MS), helps to piece together the molecular structure. researchgate.netchemicalpapers.com Expected fragmentation pathways for N-Methyl-1-phenylhydrazine-1-carboxamide would include:

Cleavage of the N-N bond, which is typically weak. This could lead to fragments corresponding to the [C₆H₅N(CH₃)]⁺ ion (m/z 106) and the [H₂NCO]⁺ ion (m/z 44).

Loss of the entire carboxamide group ([CONH₂]) or isocyanic acid (HNCO).

Fragmentation of the phenyl ring.

Databases like the NIST DART-MS Forensics Database are valuable resources for comparing experimentally obtained mass spectra with reference data for structural confirmation. researchgate.netvulcanchem.com

Electronic Absorption (UV-Vis) Spectroscopy

UV-Vis spectroscopy probes the electronic transitions within a molecule and is particularly useful for compounds containing chromophores, such as aromatic rings and double bonds. researchgate.net The phenyl group in this compound is the primary chromophore. It is expected to exhibit characteristic π → π* transitions. Benzene (B151609) itself shows a strong absorption band around 204 nm and a weaker, structured band around 256 nm. researchgate.net Substitution on the benzene ring, particularly with a nitrogen atom containing a lone pair, can shift these absorptions to longer wavelengths (a bathochromic shift) and increase their intensity (a hyperchromic effect). Therefore, this compound would likely show strong absorption in the 200-280 nm range. The exact position and intensity of the absorption maxima can be influenced by the solvent polarity. researchgate.net

X-ray Crystallography for Solid-State Structure Determination

While a crystal structure for this compound is not publicly documented, studies on analogous compounds like semicarbazones have utilized X-ray crystallography to confirm their predominant tautomeric and isomeric forms in the solid state. For example, crystallography confirmed the keto form and the E isomeric configuration for a related semicarbazone, stabilized by intramolecular hydrogen bonding and π-π stacking.

Tautomerism and Isomerism in N-Methyl-1-phenylhydrazine-1-carboxamide Systems

The structure of N-Methyl-1-phenylhydrazine-1-carboxamide allows for several forms of isomerism.

Tautomerism: This involves the migration of a proton, resulting in constitutional isomers that are in equilibrium. The carboxamide group can exhibit amide-imidic acid tautomerism, where a proton moves from the nitrogen to the carbonyl oxygen, forming a C=N double bond and an -OH group (the imidic acid or hydrazonol form). While the amide form is generally much more stable, the equilibrium can be influenced by factors like solvent and molecular environment. Theoretical and experimental studies on related systems like pyrazolones and other heterocyclic amides have extensively investigated this phenomenon. mdpi.com

Isomerism: Due to restricted rotation around single bonds and the geometry of double bonds, various stereoisomers can exist.

E/Z Isomerism: While this compound itself does not have a C=N bond to exhibit geometric isomerism, its derivatives, such as semicarbazones formed by reaction with aldehydes or ketones, do. Studies on isatin (B1672199) N-phenylsemicarbazones show that both E and Z isomers can be formed, and their ratio can depend on reactant concentrations and solvent. researchgate.net These isomers can be interconverted by heat or UV light. researchgate.net

Conformational Isomerism (Rotamers): There is restricted rotation around the N-phenyl bond and the N-N bond due to steric hindrance and the partial double bond character of the C-N bond in the amide. This can lead to different stable conformations (rotamers), which could potentially be observed at low temperatures using NMR spectroscopy. Theoretical calculations on related systems have been used to determine the relative stabilities of different conformers. researchgate.net

Computational Chemistry and Molecular Modeling of Cid 23264963

Quantum Chemical Calculations (DFT) for Electronic and Thermodynamic Properties

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for investigating the intrinsic properties of molecules. rsdjournal.org These methods provide a theoretical framework to predict a wide array of electronic and thermodynamic parameters, offering a deeper understanding of a compound's behavior at the molecular level. rsdjournal.orgarabjchem.org

Electronic Properties:

The electronic characteristics of a molecule are fundamental to its reactivity and interactions. Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is indicative of a molecule's ability to donate electrons, while the LUMO energy reflects its capacity to accept electrons. The energy gap between HOMO and LUMO is a critical indicator of molecular stability and reactivity. A larger gap generally suggests higher stability and lower reactivity. arabjchem.org

Comprehensive DFT calculations can be performed to determine these electronic properties for CID 23264963. rsc.org The results of such analyses provide a quantitative measure of its electronic nature, which is crucial for predicting its behavior in chemical reactions and biological systems.

Thermodynamic Properties:

Thermodynamic parameters, such as the heat of formation, entropy, and Gibbs free energy of formation, are essential for understanding the stability and spontaneity of chemical processes involving a compound. researchgate.netmeiersupply.comagc-chemicals.comfreon.comnist.gov DFT calculations can be utilized to compute these properties with a high degree of accuracy. arabjchem.org For instance, the enthalpy of formation provides insight into the energy stored within the molecule, while entropy is a measure of its molecular disorder. The Gibbs free energy combines these factors to predict the feasibility of a reaction under specific conditions. researchgate.net

Below is a hypothetical data table illustrating the kind of electronic and thermodynamic data that can be generated for this compound using DFT calculations.

| Property | Value | Units |

| HOMO Energy | [Value] | eV |

| LUMO Energy | [Value] | eV |

| HOMO-LUMO Gap | [Value] | eV |

| Heat of Formation (ΔH°f) | [Value] | kJ/mol |

| Standard Entropy (S°) | [Value] | J/(mol·K) |

| Gibbs Free Energy of Formation (ΔG°f) | [Value] | kJ/mol |

Note: The values in this table are placeholders and would be populated with data from actual DFT calculations on this compound.

Molecular Dynamics Simulations for Conformational Sampling and Stability

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. plos.orgnih.gov By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed information about the conformational landscape and stability of a molecule like this compound. mdpi.comnih.gov

Conformational Sampling:

Molecules are not static entities; they are in constant motion, adopting a multitude of different three-dimensional arrangements known as conformations. MD simulations allow for the exploration of these various conformations by simulating the molecule's dynamic behavior in a given environment, such as in a solvent or interacting with a biological target. mdpi.com This process, known as conformational sampling, is crucial for understanding a molecule's flexibility and the range of shapes it can adopt. plos.orgmdpi.com The analysis of MD trajectories can reveal the most populated or energetically favorable conformations, which are often the most relevant for biological activity. mdpi.com

Stability Analysis:

The stability of different conformations can be assessed by analyzing the potential energy of the system throughout the MD simulation. Lower and more stable potential energies generally correspond to more stable conformations. Furthermore, the root-mean-square deviation (RMSD) of the atomic positions can be monitored over time to evaluate the structural stability of the molecule. A stable RMSD suggests that the molecule has reached an equilibrium state and is not undergoing major structural changes.

The following table demonstrates the type of data that can be extracted from MD simulations to characterize the conformational stability of this compound.

| Simulation Parameter | Result | Interpretation |

| Average Potential Energy | [Value] kJ/mol | Indicates the overall energetic stability of the system. |

| RMSD Fluctuation | [Value] Å | Measures the deviation from the initial structure, indicating flexibility. |

| Radius of Gyration | [Value] Å | Describes the compactness of the molecule's structure. |

| Solvent Accessible Surface Area (SASA) | [Value] Ų | Quantifies the part of the molecule exposed to the solvent. |

Note: The values in this table are placeholders and would be derived from the analysis of MD simulation trajectories of this compound.

Quantitative Structure-Activity Relationship (QSAR) Analysis of this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. meilerlab.org By analyzing a set of molecules with known activities, QSAR models can be developed to predict the activity of new, untested compounds. meilerlab.orgnih.gov

Developing QSAR Models:

The process of developing a QSAR model for derivatives of this compound would involve several key steps:

Data Set Collection: A dataset of this compound derivatives with experimentally determined biological activities would be required.

Descriptor Calculation: A wide range of molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, would be calculated for each derivative. These can include electronic, steric, and hydrophobic parameters.

Model Building: Statistical methods, such as multiple linear regression or machine learning algorithms, would be used to build a model that correlates the descriptors with the biological activity. meilerlab.org

Model Validation: The predictive power of the QSAR model would be rigorously validated using internal and external validation techniques.

Applications for Drug Design:

Once a robust QSAR model is established, it can be a valuable tool in the drug discovery process. nih.gov It can be used to:

Predict the biological activity of virtual derivatives of this compound, allowing for the prioritization of compounds for synthesis and testing.

Identify the key structural features that are important for activity, providing insights for the rational design of more potent and selective molecules.

Screen large virtual libraries of compounds to identify potential new hits based on the this compound scaffold. meilerlab.org

The table below illustrates how QSAR model statistics for this compound derivatives might be presented.

| QSAR Model Parameter | Value | Description |

| Correlation Coefficient (R²) | [Value] | Indicates the goodness of fit of the model. |

| Cross-validated R² (Q²) | [Value] | Measures the predictive ability of the model. |

| Standard Error of Estimate (SEE) | [Value] | Represents the deviation of the predicted values from the experimental values. |

Note: The values in this table are hypothetical and would be generated from a specific QSAR study on a series of this compound derivatives.

Molecular Docking Studies for Protein-Ligand Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. nih.govresearchgate.net This method is widely used in drug discovery to understand how a small molecule like this compound might interact with a specific biological target. mdpi.comarxiv.org

The Docking Process:

The molecular docking process generally involves two main steps:

Conformational Sampling: The algorithm explores a vast number of possible conformations and orientations of the ligand within the binding site of the protein.

Scoring: A scoring function is used to estimate the binding affinity for each generated pose. The poses are then ranked based on their scores, with the top-ranked pose representing the most likely binding mode. researchgate.net

Insights from Docking Studies:

Molecular docking studies of this compound with a relevant protein target can provide valuable information, including:

Binding Pose: The predicted three-dimensional arrangement of this compound within the protein's binding pocket. researchgate.net

Binding Affinity: A quantitative estimate of the strength of the interaction between this compound and the protein.

Key Interactions: Identification of the specific amino acid residues in the protein that form hydrogen bonds, hydrophobic interactions, or other types of non-covalent bonds with the ligand. researchgate.net

This information is instrumental in understanding the mechanism of action of a compound and can guide the design of new molecules with improved binding affinity and selectivity.

The following table provides an example of how results from a molecular docking study of this compound could be summarized.

| Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Types of Interactions |

| [Protein Name] | [Value] | [e.g., Tyr123, Phe234] | [e.g., Hydrogen bond, Pi-pi stacking] |

| [Protein Name] | [Value] | [e.g., Leu56, Val78] | [e.g., Hydrophobic interactions] |

Note: The entries in this table are for illustrative purposes and would be populated with data from specific molecular docking simulations of this compound with relevant protein targets.

Cheminformatics and Virtual Screening Applications for this compound Scaffolds

Cheminformatics encompasses the use of computational and informational techniques to address problems in the field of chemistry. cnrs.fr Virtual screening, a key application of cheminformatics, involves the computational screening of large libraries of chemical compounds to identify those that are most likely to bind to a drug target. meilerlab.org

Utilizing the this compound Scaffold:

The core chemical structure, or scaffold, of this compound can serve as a starting point for virtual screening campaigns. By searching large compound databases for molecules that contain a similar scaffold, it is possible to identify a diverse set of compounds that may share a similar biological activity profile.

Virtual Screening Workflow:

A typical virtual screening workflow using the this compound scaffold might involve:

Library Preparation: Assembling a large, diverse library of chemical compounds in a format suitable for computational analysis.

Scaffold-Based Searching: Using the chemical structure of this compound as a query to search the library for structurally similar molecules.

Filtering and Docking: The identified compounds can be further filtered based on drug-like properties (e.g., Lipinski's rule of five) and then subjected to molecular docking simulations against a specific protein target.

Hit Selection and Prioritization: The results of the docking simulations are used to rank the compounds, and the top-ranked hits are selected for further experimental testing. drugdiscovery.net

This approach allows for the rapid and cost-effective exploration of a vast chemical space, significantly accelerating the early stages of drug discovery.

The table below outlines a potential virtual screening cascade for identifying novel compounds based on the this compound scaffold.

| Screening Stage | Number of Compounds | Criteria for Advancement |

| Initial Library | > 1,000,000 | Presence of the this compound scaffold or high structural similarity. |

| Drug-likeness Filtering | [Number] | Compliance with pharmacokinetic and toxicity filters. |

| Molecular Docking | [Number] | Predicted binding affinity above a certain threshold. |

| Final Hit List | [Number] | Visual inspection of binding modes and selection for experimental validation. |

Note: The numbers in this table are representative and would vary depending on the specific virtual screening campaign.

Mechanistic Biochemical and Cellular Investigations of N Methyl 1 Phenylhydrazine 1 Carboxamide Derivatives in Vitro Studies

Enzyme Inhibition Studies and Kinetic Analysis

The ability of N-Methyl-1-phenylhydrazine-1-carboxamide derivatives to inhibit specific enzymes has been extensively evaluated through in vitro assays. These studies are crucial for identifying potential therapeutic applications by understanding how these compounds interfere with metabolic and signaling pathways.

Research has identified several key enzyme targets for this class of compounds, with many derivatives showing potent inhibitory activity.

α-Glucosidase and α-Amylase: These enzymes are critical targets for managing postprandial hyperglycemia. A pyrazole (B372694) derivative, 2-(5-methyl-1H-pyrazole-3-carbonyl)-N-phenylhydrazine-1-carboxamide (Pyz-1), has demonstrated potent inhibition of both α-glucosidase and α-amylase, with IC₅₀ values comparable to the standard drug Acarbose. nih.govresearchgate.net

Tyrosinase: As a key enzyme in melanin (B1238610) biosynthesis, tyrosinase is a major target for agents addressing hyperpigmentation. Benzylidine-N-phenylhydrazine-1-carboxamide derivatives have been synthesized and assessed, with some compounds showing significantly higher inhibitory activity than the standard inhibitor, kojic acid. researchgate.net For instance, one derivative with an ethyl substitution (compound 7c) exhibited an IC₅₀ value of 4.36 ± 1.58 μM. researchgate.net Another related compound, N′-phenylbenzohydrazide, also showed potent tyrosinase inhibition with an IC₅₀ of 10.5 µM.

Xanthine (B1682287) Oxidase: This enzyme plays a crucial role in purine (B94841) metabolism and is a target for treating hyperuricemia and gout. The pyrazole derivative Pyz-1 was also found to have remarkable inhibitory ability against xanthine oxidase, with an IC₅₀ value of 24.32 ± 0.78 µM. nih.govresearchgate.net

The inhibitory activities of these derivatives against their specific enzyme targets are summarized in the table below.

| Derivative Class | Specific Compound | Enzyme Target | IC₅₀ (µM) | Reference Compound | Reference IC₅₀ (µM) | Source |

|---|---|---|---|---|---|---|

| Pyrazole-phenylhydrazine-carboxamide | Pyz-1 | α-Glucosidase | 75.62 ± 0.56 | Acarbose | 72.58 ± 0.68 | nih.govresearchgate.net |

| Pyrazole-phenylhydrazine-carboxamide | Pyz-1 | α-Amylase | 119.3 ± 0.75 | Acarbose | 115.6 ± 0.574 | nih.govresearchgate.net |

| Benzylidine-phenylhydrazine-carboxamide | Compound 7c | Tyrosinase | 4.36 ± 1.58 | Kojic Acid | 16.34 ± 1.93 | researchgate.net |

| Pyrazole-phenylhydrazine-carboxamide | Pyz-1 | Xanthine Oxidase | 24.32 ± 0.78 | - | - | nih.govresearchgate.net |

Understanding the mechanism of enzyme inhibition is fundamental to drug design. Kinetic analyses, often utilizing Lineweaver-Burk and Dixon plots, have elucidated the different ways these derivatives interact with their target enzymes. sci-hub.se The three primary types of reversible inhibition are competitive, non-competitive, and uncompetitive. sci-hub.selibretexts.org

Competitive Inhibition: In this mode, the inhibitor binds to the active site of the free enzyme, directly competing with the substrate. libretexts.org This increases the apparent Michaelis constant (Km) but does not affect the maximum velocity (Vmax). libretexts.org Kinetic analysis of the flavonol kaempferol, for example, revealed it to be a competitive inhibitor of tyrosinase. acs.org

Non-competitive Inhibition: A non-competitive inhibitor binds to a site on the enzyme other than the active site (an allosteric site), and it can bind to either the free enzyme or the enzyme-substrate complex. libretexts.org This type of inhibition leads to a decrease in Vmax without affecting Km. numberanalytics.com Kinetic studies of certain novel hydrazide derivatives have demonstrated a non-competitive inhibition mechanism against α-glucosidase. Similarly, a 1-pentanoyl-3-arylthiourea derivative was found to inhibit tyrosinase non-competitively. researchgate.net

Uncompetitive Inhibition: This form of inhibition occurs when the inhibitor binds only to the enzyme-substrate complex. This reduces both Vmax and Km. Kinetic studies of norathyriol, a metabolite with structural similarities to some derivative classes, showed it to be an uncompetitive inhibitor of xanthine oxidase.

Specific Enzyme Targets (e.g., α-glucosidase, α-amylase, tyrosinase, xanthine oxidase)

Receptor Binding Profiling (In Vitro)

Beyond enzyme inhibition, derivatives of N-Methyl-1-phenylhydrazine-1-carboxamide have been investigated for their ability to bind to and modulate various cellular receptors. These studies are essential for identifying novel molecular targets and understanding the broader pharmacological profile of these compounds.

Radioligand binding assays are a cornerstone technique for characterizing drug-receptor interactions, allowing for the determination of binding affinity (Ki) and dissociation constants (Kd). sygnaturediscovery.comnih.gov These assays use a radioactively labeled ligand to quantify the binding of a test compound to a target receptor. sygnaturediscovery.com While direct radioligand binding data for N-Methyl-1-phenylhydrazine-1-carboxamide derivatives are not extensively detailed in all studies, the methodology is standard for receptor pharmacology. sygnaturediscovery.comnih.gov

In a highly relevant study, the binding affinity of a (4-(pyrimidin-2-ylamino)benzoyl)hydrazine-1-carboxamide derivative (compound 6A) to the Retinoid X receptor alpha (RXRα) was determined. Although a Surface Plasmon Resonance (SPR) assay was used instead of a radioligand assay, it similarly quantified the direct binding interaction, revealing a strong affinity with a dissociation constant (Kd) of 1.20 × 10⁻⁷ M. nih.govresearchgate.net Furthermore, the development of azocarboxamide-based radioligands for other receptors demonstrates the suitability of this chemical scaffold for creating probes for binding assays. researchgate.net

To understand the nature of the binding between these derivatives and their molecular targets at an atomic level, computational molecular docking studies are frequently employed. These simulations predict the binding conformation and key interactions that stabilize the ligand-receptor complex.

For Tyrosinase Inhibitors: Docking studies of benzylidine-N-phenylhydrazine-1-carboxamide derivatives in the active site of tyrosinase revealed crucial interactions. The most potent compounds fit well within the enzyme's active site, with binding stabilized by interactions such as pi-pi stacking with the imidazole (B134444) ring of the residue His263. researchgate.net

For RXRα Antagonists: Molecular docking of compound 6A into the ligand-binding domain (LBD) of RXRα was performed to explore its binding mode as an antagonist. researchgate.net Such studies are critical for rationalizing the observed biological activity and guiding the synthesis of more potent and selective modulators.

A significant finding from in vitro investigations is the identification of the Retinoid X Receptor alpha (RXRα) as a key molecular target for a series of (pyrimidin-2-ylamino)benzoyl)hydrazine-1-carboxamide and carbothioamide derivatives. nih.govnih.gov RXRα is a ligand-dependent transcription factor from the nuclear receptor superfamily that plays a critical role in regulating genes involved in various biological processes. nih.gov

In vitro studies demonstrated that these derivatives act as potent RXRα antagonists. nih.gov For example, compound 6A displayed strong antagonist activity with a half-maximal effective concentration (EC₅₀) of 1.68 ± 0.22 µM in a reporter gene assay. researchgate.netnih.gov This compound was shown to inhibit the transcriptional activity induced by the natural RXRα agonist, 9-cis-retinoic acid, in a dose-dependent manner, confirming its role as a functional antagonist at this specific molecular target. nih.govresearchgate.net

Ligand-Receptor Interaction Dynamics

Cellular Pathway Modulation in Model Systems (In Vitro)

In vitro studies of N-Methyl-1-phenylhydrazine-1-carboxamide derivatives have revealed their ability to modulate critical cellular pathways involved in cell growth, proliferation, and survival. These compounds have been shown to interact with key signaling molecules and checkpoints, suggesting their potential as targeted therapeutic agents.

The cellular cytoskeleton, particularly the actin network, is crucial for maintaining cell shape, motility, and division. Certain heterocyclic compounds structurally related to hydrazine (B178648) derivatives have been shown to interfere with actin dynamics. For instance, a study on carbazole (B46965) derivatives demonstrated that specific compounds could inhibit actin polymerization while simultaneously promoting the depolymerization of F-actin filaments. mdpi.com This dual effect leads to a significant disorganization of the intracellular actin network, which can culminate in apoptosis. mdpi.com Similarly, other studies have shown that pyrazole-fused curcumin (B1669340) analogues can induce morphological changes in cancer cells. acs.org

The ability of these derivatives to disrupt the actin network highlights a potential mechanism of action for this class of compounds. For example, some carbazole derivatives exhibited an inhibitory effect on actin polymerization and also induced a depolymerizing effect on F-actin. mdpi.com This disruption of the fundamental cytoskeletal structure can trigger downstream cellular responses, including cell death. mdpi.com

Research into hydrazine-1-carboxamide derivatives has identified several specific biochemical pathways that are altered by these compounds in vitro. These pathways are often implicated in cancer progression, making them attractive targets for drug development.

One key target is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a tyrosine kinase crucial for angiogenesis. A series of 3-phenoxybenzoic acid derivatives containing a hydrazine-1-carboxamide moiety were synthesized and evaluated as VEGFR-2 inhibitors. researchgate.net The most potent of these compounds induced cell cycle arrest at the G2/M phase and increased apoptosis in HeLa cervical cancer cells, confirming their mechanism of action through this pathway. researchgate.net

Cell cycle regulation is another major pathway affected by these derivatives. Quinoline-based hydrazide compounds have been shown to induce G1 cell cycle arrest and upregulate the p27kip1 cell cycle regulating protein. mdpi.com Other derivatives, such as 2-arylidene-N-(quinolin-6-yl)hydrazine-1-carboxamides, were found to arrest the cell cycle in the G2-M phase in MCF-7 breast cancer cells. semanticscholar.org Furthermore, certain 1,3-thiazole derivatives containing a carboxamide moiety led to S-phase cell-cycle arrest and induced apoptosis in HepG2 cells. nih.gov

Additionally, derivatives have been designed to target other enzymatic pathways. Functionalized oxoindolin hydrazine carbothioamide derivatives were identified as highly potent inhibitors of nucleoside triphosphate diphosphohydrolases (NTPDases), enzymes involved in purinergic signaling and insulin (B600854) secretion. frontiersin.org

Investigation of Cellular Responses (e.g., impact on actin polymerization, cell morphology, protein secretion)

Antioxidant Activity Assessment (In Vitro)

The antioxidant potential of phenylhydrazine-1-carboxamide derivatives has been a subject of significant investigation, employing various in vitro assays to determine their ability to counteract oxidative stress.

Radical scavenging assays are standard in vitro methods to evaluate the antioxidant capacity of chemical compounds. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is widely used and relies on the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change that can be measured spectrophotometrically. impactfactor.orgmdpi.com

Several studies have demonstrated the radical scavenging capabilities of hydrazine carboxamide derivatives using this method.

A series of novel benzylidine-N-phenylhydrazine-1-carboxamide derivatives were evaluated, with some compounds showing potent tyrosinase-inhibitory activity and antioxidant properties in a DPPH assay. researchgate.net

Thienyl-pyrazole derivatives have shown excellent DPPH and hydroxyl radical scavenging activities, with some compounds being more potent than the standard antioxidant ascorbic acid. nih.gov The mechanism involves the transfer of an acidic hydrogen atom from the compound to the DPPH radical. nih.gov

N-phenyl hydrazine 1-carbothioamide derivatives were assessed for antioxidant activity using DPPH and hydrogen peroxide (H2O2) scavenging models, with some compounds showing significant radical scavenging. impactfactor.org

Pyrazole derivatives, specifically 2-(5-methyl-1H-pyrazole-3-carbonyl)-N-phenylhydrazine-1-carboxamide (Pyz-1), were shown to have considerable antioxidant and radical scavenging abilities. nih.govnih.govresearchgate.net

These assays provide a quantitative measure (often as an IC50 value, the concentration required to scavenge 50% of the radicals) of a compound's intrinsic ability to neutralize free radicals.

Beyond direct radical scavenging, hydrazine derivatives may exert antioxidant effects through the modulation of cellular pathways. For example, a phenylhydrazine (B124118) derivative was found to alleviate oxidative stress and re-activate the AMPK/SIRT1 pathway, which had been suppressed by a chemical inducer of mitochondrial dysfunction. researchgate.net

Radical Scavenging Assays (e.g., DPPH, ABTS)

Cytotoxicity Screening in Defined Cell Lines (In Vitro)

A primary focus of research on N-Methyl-1-phenylhydrazine-1-carboxamide derivatives has been the evaluation of their cytotoxic effects against various cancer cell lines. These in vitro screenings are crucial for identifying promising candidates for anticancer drug development. The results often reveal that the cytotoxic potency and selectivity are highly dependent on the specific chemical structure of the derivative and the genetic makeup of the cancer cell line.

Hydrazide-hydrazone and carboxamide derivatives have been tested against a wide array of human cancer cell lines. For instance, novel 1,3-thiazole derivatives containing these moieties displayed higher inhibitory activity than the standard chemotherapeutic drug 5-Fluorouracil against MCF-7 (breast), HepG2 (liver), BGC-823 (gastric), HeLa (cervical), and A549 (lung) cell lines. nih.gov Similarly, quinoline-based hydrazide derivatives showed significant cytotoxic effects against neuroblastoma (SH-SY5Y, Kelly) and breast cancer (MDA-MB-231) cell lines. mdpi.com

The table below summarizes the cytotoxic activities of various hydrazine-1-carboxamide derivatives and related structures from different studies.

| Derivative Class | Specific Compound | Cell Line | Reported IC50 Value (µM) | Source |

|---|---|---|---|---|

| Semicarbazone Derivative | Compound 11q | HT29 (Colon) | 0.32 | jst.go.jp |

| Semicarbazone Derivative | Compound 11q | MKN45 (Gastric) | 0.41 | jst.go.jp |

| Semicarbazone Derivative | Compound 11s | MDA-MB-231 (Breast) | 0.54 | jst.go.jp |

| Quinoline-Carboxamide | Compound 5k | MCF-7 (Breast) | 8.50 | semanticscholar.org |

| Quinoline-Carboxamide | Compound 5l | MCF-7 (Breast) | 12.51 | semanticscholar.org |

| Thiazole-Carboxamide | Compound T38 | HepG2 (Liver) | 2.5 (converted from 1.11 µg/mL) | nih.gov |

| Thiazole-Carboxamide | Compound T26 | BGC-823 (Gastric) | 3.8 (converted from 1.67 µg/mL) | nih.gov |

| Thiazole-Carboxamide | Compound T1 | MCF-7 (Breast) | 5.0 (converted from 2.21 µg/mL) | nih.gov |

| 3-Phenoxybenzoic Acid Carboxamide | Compound 4b | HeLa (Cervical) | 11.3 | researchgate.net |

| Phenyl Hydrazine Derivative | Compound 8 | MCF-7 (Breast) | 45.39 | scirp.org |

Antiproliferative Activity against Cancer Cell Models (e.g., HepG2, MCF-7, HCT-116, HePG-2, A549)

A significant body of research has been dedicated to evaluating the antiproliferative activity of N-Methyl-1-phenylhydrazine-1-carboxamide and related phenylhydrazine derivatives against a panel of human cancer cell lines. These studies are crucial in identifying potential candidates for anticancer drug development. The cytotoxic effects of these derivatives have been assessed across various cancer types, including hepatocellular carcinoma (HepG2), breast adenocarcinoma (MCF-7), colorectal carcinoma (HCT-116), and lung carcinoma (A549).

Several studies have synthesized and tested a range of these derivatives, revealing varied efficacy. For instance, new bioactive benzopyridazine derivatives, which incorporate a related structural motif, have demonstrated promising antiproliferative activity against HCT-116, HepG-2, and MCF-7 cell lines. ekb.eg Notably, some of these compounds exhibited greater selectivity towards the HepG-2 cancer cell line compared to the standard reference drug, doxorubicin. ekb.eg

In a separate study, newly synthesized pyrazolo[3,4-d]pyrimidine derivatives were evaluated for their anticancer effects on MCF-7, HCT-116, and HepG-2 cell lines. researchgate.net The results indicated that some of these compounds displayed potent cytotoxicity with varying degrees of potency and selectivity. researchgate.net Furthermore, research on indole-6-carboxylate ester derivatives, which include a hydrazine-1-carbothioamide component, showed anti-proliferative activity against A549, HCT-116, and HepG2 cancer cell lines. nih.gov

The antiproliferative effects of novel derivatives of 1-benzhydrylpiperazine (B193184), which can feature amide and thiourea (B124793) linkages similar to the core structure of interest, were evaluated against MCF-7, HepG-2, HeLa, and HT-29 cancer cell lines. nih.gov Several of these compounds exhibited noteworthy growth inhibitory effects. nih.gov

The following table summarizes the antiproliferative activities of various N-Methyl-1-phenylhydrazine-1-carboxamide and related derivatives against different cancer cell lines, as reported in the literature.

| Compound/Derivative Class | Cell Line | IC₅₀ (µM) | Reference |

| Benzopyridazine derivative 5b | HepG-2 | 1.6 | ekb.eg |

| Benzopyridazine derivative 5c | HepG-2 | 1.5 | ekb.eg |

| Benzopyridazine derivative 5d | HepG-2 | 1.6 | ekb.eg |

| Benzopyridazine derivative 7a | HepG-2 | 1.6 | ekb.eg |

| Benzopyridazine derivative 7b | HepG-2 | 1.8 | ekb.eg |

| Pyrazolo[3,4-d]pyrimidine P1 | HCT-116 | 22.7 | researchgate.net |

| Pyrazolo[3,4-d]pyrimidine P1 | HepG-2 | 35.25 | researchgate.net |

| Pyrazolo[3,4-d]pyrimidine P1 | MCF-7 | 25.5 | researchgate.net |

| Pyrazolo[3,4-d]pyrimidine P2 | HCT-116 | 28.75 | researchgate.net |

| Pyrazolo[3,4-d]pyrimidine P2 | HepG-2 | 40.75 | researchgate.net |

| Pyrazolo[3,4-d]pyrimidine P2 | MCF-7 | 33.5 | researchgate.net |

| Azobenzene derivative 14 | A549 | 5.15 | rsc.org |

| Azobenzene derivative 14 | MCF-7 | 6.37 | rsc.org |

| Azobenzene derivative 14 | HCT-116 | 8.44 | rsc.org |

| Azobenzene derivative 14 | HepG-2 | 6.23 | rsc.org |

| N-Methyl-4-phenoxypicolinamide 8e | A549 | 3.6 | mdpi.com |

| N-Methyl-4-phenoxypicolinamide 8e | H460 | 1.7 | mdpi.com |

| N-Methyl-4-phenoxypicolinamide 8e | HT-29 | 3.0 | mdpi.com |

Evaluation in Non-Cancerous Cell Lines for Selectivity

A critical aspect of anticancer drug discovery is the evaluation of a compound's selectivity. An ideal candidate should exhibit high toxicity towards cancer cells while having minimal effect on normal, healthy cells. Several studies on N-Methyl-1-phenylhydrazine-1-carboxamide derivatives and related compounds have included assessments against non-cancerous cell lines to determine their selectivity index.

For example, the antiproliferative effects of novel 1-benzhydrylpiperazine derivatives were evaluated in vitro using one normal cell line (NF-103 skin fibroblast cells) alongside four human cancer cell lines. nih.gov Similarly, a study on new aryl analogs of phenylpyrazolo[3,4-d]pyrimidine investigated their effects on the normal cell line WI38, with two compounds showing high selectivity indices and minimal cytotoxic effects on these normal cells. researchgate.net The selective toxicity of newly synthesized benzopyridazine derivatives was also evaluated using the BJ-1 normal cell line, demonstrating low toxicity towards these healthy cells compared to the reference drug. ekb.eg

Research on indole-aryl amide derivatives revealed that one compound, in particular, showed noteworthy selectivity towards a malignant colonic cell line (HT29) without affecting healthy human intestinal cells. nih.gov Furthermore, cytotoxicity tests on synthesized hydrazone derivatives against the human noncancer fibroblast cell line (WI38) were conducted to evaluate their selectivity against parasites. sdiarticle5.com

Brine Shrimp Lethality Bioassays for General Toxicity Screening

The brine shrimp lethality bioassay is a simple, rapid, and cost-effective method for the preliminary screening of the general toxicity of chemical compounds. nih.gov This assay is often employed as a first-pass screen to assess the cytotoxic potential of new synthetic derivatives.

Several studies have utilized this bioassay to evaluate the toxicity of phenylhydrazine derivatives. For instance, the compound N¹-phenylhydrazine-1,2-bis(carbothioamide) showed significant brine shrimp lethality with a median lethal concentration (LC₅₀) value of 12.79 μg/mL. researchgate.net In another study, pyrazolone (B3327878) derivatives synthesized from the reaction of phenylhydrazine and ethylacetoacetate were tested for their cytotoxic activity using the brine shrimp bioassay. semanticscholar.org The results indicated that some of the synthesized compounds had satisfactory cytotoxicity. semanticscholar.org

The cytotoxicity of pyrazolone heterocyclic derivatives was also measured by brine shrimp lethality bioassay, with some compounds showing high activity with IC₅₀ values as low as 19.5 ppm. bdpsjournal.org Furthermore, a study on pyrazoline derivatives bearing an indole (B1671886) moiety used the brine shrimp lethality assay to determine the toxicity of the compounds, with one promising antimicrobial agent being identified as non-toxic with an LC₅₀ > 1000 µg/mL. nih.gov

The following table presents data from brine shrimp lethality bioassays for various phenylhydrazine-related derivatives.

| Compound/Derivative Class | LC₅₀/IC₅₀ | Reference |

| N¹-phenylhydrazine-1,2-bis(carbothioamide) | 12.79 µg/mL | researchgate.net |

| Pyrazolone derivative PYR-2 | 375.83 mcg/ml | semanticscholar.org |

| Pyrazolone derivative PYR-4 | 345.15 mcg/ml | semanticscholar.org |

| Pyrazolone derivative 2(b) | 19.5 ppm | bdpsjournal.org |

| Pyrazolone derivative 2(f₁) | 19.5 ppm | bdpsjournal.org |

| Pyrazolone derivative 2(f₂) | 20 ppm | bdpsjournal.org |

| Pyrazoline derivative 2e | > 1000 µg/mL | nih.gov |

Table of Compound Names

| Abbreviation/Code | Full Chemical Name |

| HepG2 | Human hepatocellular carcinoma cell line |

| MCF-7 | Human breast adenocarcinoma cell line |

| HCT-116 | Human colorectal carcinoma cell line |

| A549 | Human lung carcinoma cell line |

| HePG-2 | An alternative notation for HepG2 |

| WI38 | Human fetal lung fibroblast cell line |

| NF-103 | Human skin fibroblast cell line |

| BJ-1 | Human foreskin fibroblast cell line |

| PYR-2 | A pyrazolone derivative |

| PYR-4 | A pyrazolone derivative |

| P1 | A pyrazolo[3,4-d]pyrimidine derivative |

| P2 | A pyrazolo[3,4-d]pyrimidine derivative |

Coordination Chemistry of N Methyl 1 Phenylhydrazine 1 Carboxamide As a Ligand

Synthesis and Characterization of Metal Complexes with CID 23264963 Derivatives

The synthesis of metal complexes with N-methyl-1-phenylhydrazine-1-carboxamide derivatives typically involves the reaction of the ligand with a metal salt in a suitable solvent. researchgate.net For instance, metal complexes of ligands like 2-isonicotinoyl-N-phenylhydrazine-1-carbothioamide have been synthesized by reacting the ligand with acetate (B1210297) salts of Co(II), Ni(II), Cu(II), and Zn(II). researchgate.net Similarly, Schiff base ligands derived from phenylhydrazine (B124118) have been used to synthesize complexes with various transition metals. bohrium.com

The characterization of these complexes is carried out using a range of analytical and spectroscopic techniques to elucidate their structures. These methods include elemental analysis, infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C), mass spectrometry, and thermogravimetric analysis (TGA). researchgate.netbohrium.com Elemental analysis provides the empirical formula of the complexes, confirming the stoichiometry of the metal-ligand interaction. bohrium.com

IR spectroscopy is a crucial tool for determining the coordination mode of the ligand. The comparison of the IR spectra of the free ligand and the metal complexes reveals shifts in the vibrational frequencies of key functional groups, such as the C=O, C=N, and N-H bonds, upon coordination to the metal ion. bohrium.com For example, a shift in the C=O stretching frequency to a lower wavenumber in the complex spectrum compared to the free ligand suggests coordination through the carbonyl oxygen. bohrium.com

NMR spectroscopy provides detailed information about the structure of the ligands and how it changes upon complexation. bohrium.com Mass spectrometry confirms the molecular weight of the synthesized complexes. bohrium.com Thermogravimetric analysis is employed to study the thermal stability of the complexes and to determine the presence of coordinated or lattice water molecules. bohrium.com

Ligand Binding Modes and Coordination Geometries

N-Methyl-1-phenylhydrazine-1-carboxamide and its derivatives can exhibit different binding modes, acting as versatile ligands. They often behave as bidentate or tridentate chelating agents, coordinating to the metal center through nitrogen and oxygen or sulfur atoms. researchgate.netmdpi.com The specific binding mode depends on the structure of the ligand and the nature of the metal ion.

A common feature of these ligands is the potential for keto-enol or thione-thiol tautomerism. researchgate.net Spectroscopic evidence often suggests that while the free ligand may exist predominantly in the keto/thione form, it coordinates to the metal ion in its enol/thiol form. researchgate.netresearchgate.net This deprotonation of the enolic hydroxyl or thiolic sulfhydryl group leads to the formation of a more stable chelate ring with the metal ion.

The coordination of the ligand to the metal ion results in various coordination geometries. The geometry around the central metal atom is influenced by the coordination number and the nature of the ligand and the metal ion. Common geometries observed for these complexes include octahedral, tetrahedral, and square-planar. bohrium.comresearchgate.net For instance, studies on metal complexes of (E)-N'-(1-phenylethylidene)nicotinohydrazide have shown that Ni(II) and Zn(II) complexes adopt a tetrahedral geometry, the Cu(II) complex is square-planar, and the Co(II) complex exhibits an octahedral geometry. researchgate.net

Spectroscopic and Magnetic Properties of Metal-CID 23264963 Complexes

The electronic spectra (UV-Vis) of the metal complexes provide insights into their geometry and the nature of the metal-ligand bonding. The spectra typically show bands corresponding to π→π* and n→π* transitions within the ligand, which may be shifted upon coordination. bohrium.com Additionally, d-d transitions of the metal ions are observed in the visible region, and their positions are characteristic of the coordination geometry. ekb.eg For example, the electronic spectra of vanadyl(IV) complexes with bis(N-phenylhydrazine-1-carbothioamide) derivatives are consistent with a distorted octahedral structure. ekb.eg

Magnetic susceptibility measurements are used to determine the magnetic moment of the complexes, which provides information about the number of unpaired electrons and, consequently, the oxidation state and geometry of the metal ion. researchgate.net For instance, the magnetic moments of Cu(II) complexes with 1,3,4-thiadiazole (B1197879) derivatives have been used to study the magnetic exchange interactions between the metal centers. mdpi.com

Electron Spin Resonance (ESR) spectroscopy is another powerful technique, particularly for paramagnetic complexes like those of Cu(II) and Mn(II). The ESR spectra can provide detailed information about the electronic ground state, symmetry of the coordination environment, and the covalent character of the metal-ligand bond. researchgate.net

Electronic Structure and Band Gap Analysis of Coordination Compounds

Theoretical calculations, such as Density Functional Theory (DFT), are often employed to complement experimental data and to gain a deeper understanding of the electronic structure of these coordination compounds. rsc.org These calculations can provide information on the distribution of electron density, molecular orbital energies, and the nature of the frontier molecular orbitals (HOMO and LUMO). vulcanchem.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important parameter that relates to the chemical reactivity and stability of the molecule. vulcanchem.com A smaller HOMO-LUMO gap generally implies higher reactivity. rsc.org

Optical band gap (Eg) measurements, often derived from UV-Vis spectroscopy, are used to characterize the electronic properties of the solid-state materials. Some metal complexes of phenylhydrazine derivatives have been found to be semiconductors. researchgate.net For example, the optical band gap values for metal complexes of 2-isonicotinoyl-N-phenylhydrazine-1-carbothioamide were found to be in the range of 3.83–4.48 eV, indicating their semiconducting nature. researchgate.net

Below is a table summarizing the optical band gap energies for some metal complexes of a 2-isonicotinoyl-N-phenylhydrazine-1-carbothioamide derivative.

| Compound | Optical Band Gap (Eg) (eV) |

| Ligand (H3L) | 4.48 |

| Co(II) complex | 3.95 |

| Ni(II) complex | 3.83 |

| Cu(II) complex | 4.08 |

| Zn(II) complex | 4.25 |

Table based on data for 2-isonicotinoyl-N-phenylhydrazine-1-carbothioamide complexes. researchgate.net

Potential Research Applications of Coordination Complexes

Coordination complexes of N-methyl-1-phenylhydrazine-1-carboxamide and its derivatives have shown promise in several areas of research, particularly in medicinal chemistry. The biological activity of these complexes is often enhanced compared to the free ligands.

One of the most explored applications is their potential as anticancer agents. Several studies have reported the cytotoxicity of these metal complexes against various cancer cell lines. researchgate.net For example, a Zn(II) complex of a 2-isonicotinoyl-N-phenylhydrazine-1-carbothioamide derivative showed moderate cytotoxicity against HCT-116 and HEPG-2 cell lines. researchgate.net Molecular docking studies have also been employed to investigate the binding interactions of these compounds with biological targets like DNA and specific enzymes. researchgate.net

In addition to their anticancer properties, these complexes have been investigated for their antioxidant and antimicrobial activities. bohrium.com The chelation of the metal ion can lead to more effective biological action. The diverse structural possibilities and the tunability of their electronic properties make these coordination compounds interesting candidates for the development of new therapeutic agents and functional materials.

Future Research Directions and Translational Perspectives Non Clinical

Design and Synthesis of Novel N-Methyl-1-phenylhydrazine-1-carboxamide Analogues with Tuned Properties

The core structure of N-Methyl-1-phenylhydrazine-1-carboxamide is amenable to a wide range of synthetic modifications to create novel analogues with fine-tuned physicochemical and biological properties. Future research in this area should focus on systematic structure-activity relationship (SAR) studies. vulcanchem.com

General synthetic strategies can be adapted from established methods for creating hydrazine (B178648) carboxamides and related structures. A primary route involves the reaction of 1-methyl-1-phenylhydrazine (B1203642) with an appropriate isocyanate or by activating a carboxylic acid and reacting it with the hydrazine. For instance, studies on related pyrazole (B372694) carboxamides have utilized hydrazide intermediates formed by reacting a carboxylic acid with thionyl chloride, followed by treatment with an amine. vulcanchem.com Similarly, hydrazine carboxamides have been synthesized by reacting phenyl[substituted phenyl]carbamates with hydrazine hydrate (B1144303). nih.gov A recent study detailed the synthesis of a series of 2-(2-(9H-carbazol-9-yl)acetyl)-N-substituted-hydrazine-1-carbothioamides, including a methyl-substituted analogue, which provides a clear pathway for creating thio-analogues of CID 23264963. nih.gov

Key modifications to create a library of analogues could include:

Substitution on the Phenyl Ring: Introducing electron-withdrawing groups (e.g., -Cl, -CF₃, -NO₂) or electron-donating groups (e.g., -OCH₃, -CH₃) at various positions (ortho, meta, para) on the phenyl ring. These changes can modulate the electronic properties, lipophilicity, and metabolic stability of the molecule, potentially influencing target binding affinity and pharmacokinetic profiles. For example, SAR studies on pyrazole carboxamides have shown that electron-withdrawing groups can enhance anticancer potency, while hydrophobic substituents can increase membrane affinity. vulcanchem.com

Modification of the N-Methyl Group: Replacing the methyl group with larger alkyl chains (ethyl, propyl), branched alkyls, or cyclic systems could probe steric tolerance within target binding pockets and alter bioavailability. vulcanchem.com

Alterations to the Carboxamide Linker: The oxygen of the carboxamide could be replaced with sulfur to form a thiocarboxamide, as demonstrated in the synthesis of carbazole (B46965) hydrazine-carbothioamides. nih.gov This modification can significantly alter the hydrogen bonding capacity and electronic character of the linker.

The table below outlines a proposed strategy for generating analogues and the anticipated impact on their properties.

| Modification Site | Proposed Substituents | Synthetic Strategy | Potential Property to Tune | Relevant Findings |

| Phenyl Ring | -Cl, -F, -NO₂, -OCH₃, -CH₃ | Reaction of substituted phenylhydrazines with methyl isocyanate. | Lipophilicity, electronic character, metabolic stability, target affinity. | Electron-withdrawing groups enhance anticancer potency in related pyrazole carboxamides. vulcanchem.com |

| N-Alkyl Group | -Ethyl, -Propyl, -Cyclopropyl, -Benzyl | Alkylation of 1-phenylhydrazine-1-carboxamide or reaction of 1-alkyl-1-phenylhydrazines with isocyanates. | Steric bulk, bioavailability, metabolic stability. | N-alkylation in pyrazole carboxamides is known to enhance metabolic stability and bioavailability. vulcanchem.com |

| Carboxamide Linker | Replacement of C=O with C=S | Reaction of 1-methyl-1-phenylhydrazine with methyl isothiocyanate. | Hydrogen bonding capacity, electronic distribution, target interaction. | Thioamide analogues have been successfully synthesized for related carbazole hydrazine scaffolds. nih.gov |

Advanced Mechanistic Studies on Specific Molecular Targets

While the specific molecular targets of this compound are not yet defined, research on structurally similar hydrazine derivatives provides a strong foundation for future mechanistic investigations. The hydrazine moiety is known to be reactive and can participate in various biological interactions.

A highly promising area of investigation is the inhibition of kinases . A recent study identified the enzyme pyruvate kinase (PYK) as the direct target of a 2-(bis(methylsulfonyl)methylene)-N-(4-chlorophenyl)hydrazine-1-carboxamide derivative. nih.gov This compound was shown to reduce PYK expression and block its activity, thereby impairing bacterial pathogenicity. nih.gov Given the structural similarity, investigating the effect of this compound on PYK in various organisms is a logical next step. Furthermore, other kinase families, such as Epidermal Growth Factor Receptor (EGFR) kinases , are known targets for hydrazine-containing compounds. nih.govvulcanchem.com Molecular docking simulations have predicted strong binding of related hydrazine derivatives to the ATP-binding pocket of EGFR kinase. vulcanchem.com

Other potential enzyme targets suggested by the literature include:

Monoamine Oxidase (MAO): Phenylhydrazone derivatives have been synthesized and shown to be potent and selective inhibitors of human MAO-A and MAO-B enzymes. mdpi.com

Tyrosinase: Benzylidine-N-phenylhydrazine-1-carboxamide derivatives have demonstrated significant tyrosinase inhibitory activity, with potency comparable to the standard inhibitor kojic acid. researchgate.net

Carbohydrate-Metabolizing Enzymes: A pyrazole derivative, 2-(5-methyl-1H-pyrazole-3-carbonyl)-N-phenylhydrazine-1-carboxamide (Pyz-1), showed potent inhibition of α-glucosidase and α-amylase . nih.gov

Additionally, a fundamental mechanism of action for methylhydrazine compounds involves metabolic activation by the cytochrome P450 mixed-function oxidase system to produce methyl free radicals . nih.gov These reactive species can act as alkylating agents, which could be responsible for downstream biological effects. nih.gov Future studies should use techniques like electron spin resonance (ESR) spectroscopy with spin-trapping agents to determine if this compound undergoes similar bioactivation.

Exploration of Chemical Biology Tools and Probes Derived from this compound

The inherent reactivity of the hydrazine functional group makes it an excellent "warhead" for the design of chemical biology probes to study enzyme function and activity-based protein profiling (ABPP). The core structure of this compound can be derivatized to create powerful research tools.

Future work could focus on developing:

Activity-Based Probes: By appending a reporter tag (e.g., a fluorophore like fluorescein (B123965) or rhodamine) or a "clickable" handle (e.g., an alkyne or azide (B81097) group for CuAAC or SPAAC reactions) to the N-Methyl-1-phenylhydrazine-1-carboxamide scaffold, probes can be synthesized to covalently label and identify their molecular targets in complex proteomes. The hydrazine group can react with enzyme cofactors or activated intermediates, leading to covalent modification and target identification. nih.gov

Fluorescent Probes for Bio-imaging: The development of fluorescent probes for the detection of hydrazine itself is well-documented. vulcanchem.commdpi.com This principle can be inverted by using the N-Methyl-1-phenylhydrazine-1-carboxamide structure as a stable core, which can be functionalized with environmentally sensitive fluorophores. Such probes could be used to visualize the localization of the compound or its metabolites within cells and tissues.

Prodrugs with Bioreductive Triggers: The hydrazine group can serve as a bioreductive trigger for the selective activation of prodrugs. For example, a cytotoxic agent could be linked to the this compound scaffold via a linker that is cleaved under specific biological conditions (e.g., the hypoxic environment of tumors), releasing the active drug selectively at the target site. vulcanchem.com

Development of Robust Analytical Methods for Detection and Quantification in Complex Biological Matrices (In Vitro/Pre-clinical Samples)

To support future non-clinical studies, the development of reliable and sensitive analytical methods for the detection and quantification of this compound and its metabolites in complex biological matrices (e.g., plasma, urine, cell lysates, tissue homogenates) is essential. The analysis of hydrazine derivatives is often complicated by their reactivity and potential for auto-oxidation. vulcanchem.com

Several analytical techniques are applicable, often requiring a derivatization step to enhance stability, volatility, or detectability.

| Analytical Method | Sample Preparation / Derivatization | Detection Principle | Reported Applications for Hydrazine Derivatives |

| Gas Chromatography (GC) | Derivatization with reagents like pentafluorobenzaldehyde (B1199891) or p-chlorobenzaldehyde to form stable, volatile products. researchgate.net Protein precipitation and lipid extraction are often required. vulcanchem.comresearchgate.net | Flame Ionization Detector (FID), Nitrogen-Phosphorus Detector (NPD), or Mass Spectrometry (MS) for high selectivity. vulcanchem.comresearchgate.net | Determination of hydrazine and dimethylhydrazines in urine, plasma, and liver tissue. researchgate.net |

| High-Performance Liquid Chromatography (HPLC) | Derivatization with chromophoric or fluorophoric agents like p-dimethylaminobenzaldehyde or dansylhydrazine. nih.gov Can also be analyzed directly using ion-exchange chromatography. researchgate.net | UV-Vis, Fluorescence, Electrochemical Detector (ED), or Mass Spectrometry (MS). vulcanchem.comnih.gov | Analysis of hydrazine derivatives in urine, serum, and environmental water samples. nih.govresearchgate.net |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Derivatization with dansylhydrazine (DH) to form a stable derivative for effective LC separation and MS detection. nih.gov Isotope-dilution can be used to control for matrix effects. nih.gov | Single Ion Monitoring (SIM) mode for high sensitivity and specificity. nih.gov | Quantification of malondialdehyde-dansylhydrazine derivatives in urine and serum. nih.gov |

| Spectrophotometry | Reaction with chromogenic reagents like p-dimethylaminobenzaldehyde (Ehrlich's reagent) to produce a colored product (e.g., a yellow azine). pensoft.net | Measurement of light absorbance at a specific wavelength. vulcanchem.com | Detection of hydrazines in various biological and environmental samples. vulcanchem.compensoft.net |

Future efforts should aim to develop a validated LC-MS/MS method, which is the current gold standard for bioanalysis, offering superior sensitivity and specificity for quantifying low levels of this compound and its potential metabolites in preclinical samples.

Application in Materials Science and Polymer Chemistry